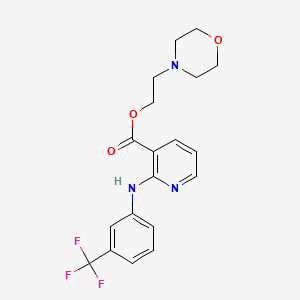

Morniflumate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXSPUSKBDTEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057798 |

Source

|

| Record name | Morniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble in DMSO |

Source

|

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65847-85-0 |

Source

|

| Record name | Morniflumate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65847-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morniflumate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morniflumate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORNIFLUMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

75-77 |

Source

|

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Synthesis of Morniflumate and the Exploration of Novel Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established clinical profile. Its mechanism of action, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, has made it an effective agent for treating a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the core synthesis of this compound, detailing established methodologies and experimental protocols. Furthermore, it delves into the synthesis of novel derivatives, exploring structural modifications aimed at enhancing efficacy, improving safety profiles, and expanding therapeutic applications. Quantitative data from key synthetic and biological studies are summarized, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the chemistry and pharmacology of this important class of molecules.

Core Synthesis of this compound

The synthesis of this compound (2-(morpholin-4-yl)ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate) typically involves the esterification of its parent compound, niflumic acid. Several synthetic strategies have been developed to achieve this transformation, with variations in starting materials, reagents, and reaction conditions influencing the overall yield and purity of the final product.

Synthetic Pathways

Two primary pathways for the synthesis of this compound have been extensively described in the literature, particularly in patent filings.

-

Pathway A: Esterification of Niflumic Acid. This is a direct approach where niflumic acid is reacted with a suitable morpholino-containing alcohol or halide.

-

Pathway B: Multi-step Synthesis from 2-Chloronicotinic Acid. This pathway involves the initial formation of a 2-chloronicotinate ester followed by a nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid (2-morpholinoethyl) ester [1][2]

This method involves the reaction of 2-chloronicotinic acid (2-morpholinoethyl) ester with 3-(trifluoromethyl)aniline in the presence of a metal oxide and a catalyst.

-

Step 1: Preparation of 2-Chloronicotinic Acid (2-morpholinoethyl) ester. To a solution of 2-chloronicotinoyl chloride in anhydrous toluene, 2-morpholinoethanol and triethylamine are added. The mixture is stirred, and the resulting triethylamine hydrochloride is filtered off. The organic solution is washed and dried to yield 2-chloronicotinic acid (2-morpholinoethyl) ester as a straw-colored oil.

-

Step 2: Synthesis of this compound Base. 50 g of 2-chloronicotinic acid (2-morpholinoethyl) ester is mixed in 300 ml of xylene with 33 g of 3-trifluoromethylaniline, 15 g of zinc oxide, and 0.25 g of iodine. The mixture is heated to 110°C for 50 hours. After cooling, the product is extracted with methylene chloride, and the inorganic phase is filtered. The solution is concentrated, and the resulting oil is purified by silica gel column chromatography. The eluate is evaporated, and the residue is crystallized from isopropanol to yield this compound base.

Protocol 2: Transesterification for this compound Synthesis [1][2]

This alternative route involves the preparation of a methyl ester of this compound followed by a transesterification reaction.

-

Step 1: Preparation of Methyl this compound. 20 g of methyl 2-chloronicotinate is reacted with 20.7 g of m-trifluoromethylaniline in 70 ml of xylene in the presence of 9.5 g of zinc and 115 mg of iodine. The mixture is heated to 110°C for 25 hours. After workup and purification by column chromatography, methyl this compound is obtained.

-

Step 2: Transesterification to this compound. 15 g of methyl this compound is mixed with 10 g of 2-morpholinoethanol in 200 ml of anhydrous toluene. A catalytic amount of sodium metal (0.04 g) is added, and the mixture is heated to allow for slow distillation for approximately 3 hours. The reaction mixture is then cooled, taken up in methylene chloride, and washed with water. The organic phase is dried and evaporated. The residue is crystallized from boiling isopropanol to yield this compound base.

Quantitative Data for this compound Synthesis

| Method | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |

| From 2-Chloronicotinic Acid Ester | 2-chloronicotinic acid (2-morpholinoethyl) ester, 3-trifluoromethylaniline | Xylene, Zinc oxide, Iodine | ~35% | 74-78 | [1] |

| Transesterification | Methyl this compound, 2-morpholinoethanol | Toluene, Sodium metal | ~80% | 74-78 |

Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives is an active area of research aimed at improving its pharmacological profile. Modifications to the core structure, including the ester chain and the aromatic rings, can lead to compounds with enhanced anti-inflammatory activity, reduced side effects, and potentially new therapeutic indications.

Synthesis of Ester Analogs

A common strategy for creating this compound derivatives is to vary the alcohol component in the esterification of niflumic acid. This allows for the introduction of different functional groups and the modulation of physicochemical properties such as lipophilicity and metabolic stability.

Protocol 3: General Fischer Esterification

A general and straightforward method for synthesizing various esters of niflumic acid.

-

In a round-bottom flask, the carboxylic acid (niflumic acid) and the desired alcohol are combined.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is cautiously added.

-

The reaction mixture is heated under reflux for a specified period, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

After cooling, the mixture is worked up by washing with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude ester can be purified by crystallization or column chromatography.

Quantitative Data for Novel Derivatives

The following table summarizes data for a selection of synthesized niflumic acid derivatives and other relevant anti-inflammatory compounds.

| Compound | Modification | Biological Activity (IC50 or % Inhibition) | Reference |

| This compound | β-morpholinoethyl ester of niflumic acid | Reduces LTB4 synthesis by ~50% and TXB2 by >85% in whole blood | |

| Piroxicam Analogue (14f) | Benzothiazine N-acylhydrazone | Inactive as COX-1/COX-2 inhibitor at 10 µM | |

| Piroxicam Analogue (14g) | Benzothiazine N-acylhydrazone | Inactive as COX-1/COX-2 inhibitor at 10 µM | |

| N-(thiophen-2-yl) nicotinamide (4f) | Thiophene-containing nicotinamide | Fungicidal Activity (EC50 = 1.96 mg/L against CDM) |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a prodrug, being rapidly hydrolyzed in the plasma to its active metabolite, niflumic acid. Niflumic acid exerts its anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.

Caption: Mechanism of action of this compound.

General Synthetic Workflow for this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to the multi-step pathway.

References

Preclinical Pharmacology of Morniflumate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) notable for its unique chemical structure and dual mechanism of action. It is the β-morpholinoethyl ester of niflumic acid, functioning as a prodrug that undergoes rapid hydrolysis in the plasma to release its pharmacologically active metabolite, niflumic acid.[1] This structural modification confers a significant gastroprotective advantage over its parent compound.[1]

Niflumic acid, a member of the fenamate class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting key enzymes in the arachidonic acid cascade.[1][2] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, preclinical data demonstrate that this compound, through niflumic acid, also significantly inhibits the 5-lipoxygenase (5-LOX) pathway. This dual inhibition suggests a broader spectrum of anti-inflammatory activity.

This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamic effects, efficacy in established animal models, and toxicological profile. It is intended to serve as a comprehensive resource for professionals engaged in drug research and development.

Mechanism of Action

This compound's pharmacological activity is attributable to its active metabolite, niflumic acid. The primary mechanism involves the modulation of the arachidonic acid inflammatory cascade.

Dual Inhibition of COX and 5-LOX Pathways

Upon tissue injury, membrane phospholipids are cleaved by phospholipase A2 (PLA2) to release arachidonic acid. This substrate is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway : Leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.[3]

-

5-Lipoxygenase (5-LOX) Pathway : Leads to the synthesis of leukotrienes (LTs), which are potent chemoattractants and mediators of inflammation and allergic responses.

Niflumic acid has been shown to inhibit both COX and 5-LOX enzymes. This dual action is significant, as it not only reduces the production of inflammatory prostaglandins but also suppresses the formation of pro-inflammatory leukotrienes.

dot

References

- 1. A gastroprotective anti-inflammatory agent: the beta-morpholinoethyl ester of niflumic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A new anti-inflammatory-analgesic-antipyretic, this compound, in the treatment of chronic recurring bronchitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

Morniflumate and Niflumic Acid: A Deep Dive into their Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morniflumate, the β-morpholinoethyl ester of niflumic acid, serves as a noteworthy example of a prodrug strategy aimed at enhancing the therapeutic index of a parent non-steroidal anti-inflammatory drug (NSAID). This technical guide delineates the intricate structure-activity relationship (SAR) between this compound and its active metabolite, niflumic acid. By exploring their mechanisms of action, physicochemical properties, pharmacokinetic profiles, and anti-inflammatory and analgesic activities, we provide a comprehensive resource for professionals in drug discovery and development. The core of their shared pharmacology lies in the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, with niflumic acid also exhibiting distinct effects on calcium-activated chloride channels (CaCCs). The esterification of niflumic acid to create this compound is a key structural modification that significantly improves its gastrointestinal tolerability without compromising its therapeutic efficacy, a crucial aspect of its SAR.

Introduction

Niflumic acid, a member of the fenamate class of NSAIDs, is a potent inhibitor of prostaglandin synthesis through its action on cyclooxygenase enzymes.[1][2] However, its clinical utility can be hampered by gastrointestinal side effects, a common concern with traditional NSAIDs. This compound was developed as a prodrug of niflumic acid to mitigate these adverse effects.[3] This is achieved by masking the free carboxylic acid group of niflumic acid through esterification with a β-morpholinoethyl group.[3] Following oral administration, this compound is absorbed and then rapidly hydrolyzed by plasma esterases to release the active niflumic acid.[3] This guide provides a detailed examination of the SAR of these two compounds, supported by quantitative data, experimental methodologies, and visual representations of their molecular interactions and metabolic pathways.

Chemical Structures and Physicochemical Properties

The fundamental structural difference between this compound and niflumic acid is the ester group in this compound, which replaces the carboxylic acid proton of niflumic acid. This modification significantly alters their physicochemical properties, impacting their solubility, lipophilicity, and ultimately, their pharmacokinetic behavior and safety profile.

Table 1: Physicochemical Properties of Niflumic Acid and this compound

| Property | Niflumic Acid | This compound | Reference(s) |

| Molecular Formula | C₁₃H₉F₃N₂O₂ | C₁₉H₂₀F₃N₃O₃ | |

| Molecular Weight ( g/mol ) | 282.22 | 395.38 | |

| Melting Point (°C) | 203 | Not available | |

| Water Solubility (g/L) | 0.0883 | Poorly soluble | |

| LogP | 4.43 | Not available | |

| pKa | 1.9 (carboxylate) | Not available |

Mechanism of Action

The primary mechanism of action for both this compound (via its active metabolite, niflumic acid) and niflumic acid itself is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Niflumic acid has been shown to be a selective inhibitor of COX-2. Furthermore, these compounds also inhibit the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in the production of leukotrienes, another class of inflammatory mediators. A distinguishing feature of niflumic acid is its ability to block calcium-activated chloride channels (CaCCs).

Quantitative Structure-Activity Relationship Data

The esterification of niflumic acid to this compound primarily influences its pharmacokinetic properties rather than its intrinsic pharmacological activity. The in vivo anti-inflammatory and analgesic effects of this compound are comparable to those of niflumic acid, as it acts as a prodrug.

Table 2: In Vitro Inhibitory Activities

| Target | Compound | IC₅₀ | Reference(s) |

| COX-2 | Niflumic Acid | 100 nM | |

| Calcium-Activated Chloride Channel (CaCC) | Niflumic Acid | 3.6 µM (spontaneous current) | |

| Calcium-Activated Chloride Channel (CaCC) | Niflumic Acid | 6.6 µM (evoked current) | |

| Skeletal Muscle Chloride Conductance (gCl) | Niflumic Acid | 42 µM |

Table 3: In Vivo Anti-inflammatory and Analgesic Activity

| Assay | Compound | Effect | Reference(s) |

| Leukotriene B4 (LTB4) Synthesis (in whole blood) | This compound | ~50% reduction | |

| Thromboxane B2 (TXB2) Synthesis (in serum) | This compound | >85% inhibition |

Pharmacokinetic Profile

The prodrug design of this compound leads to a distinct pharmacokinetic profile compared to niflumic acid. This compound is absorbed from the gastrointestinal tract and then rapidly hydrolyzed in the plasma to niflumic acid. This metabolic conversion is a key aspect of its structure-activity relationship.

References

An In-Depth Technical Guide to the Dual COX/5-LOX Inhibition of Morniflumate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-documented clinical history. Beyond its established analgesic and anti-inflammatory properties, this compound exhibits a noteworthy dual inhibitory mechanism targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This technical guide provides a comprehensive overview of the biochemical basis for this dual activity, presenting available quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows. This compound is rapidly hydrolyzed in plasma to its active metabolite, niflumic acid, which is largely responsible for its pharmacological effects. Understanding the dual inhibition of both this compound and niflumic acid is crucial for appreciating its therapeutic potential and favorable gastrointestinal safety profile compared to traditional NSAIDs.

Introduction

Inflammation is a complex biological response involving parallel enzymatic cascades that produce a variety of lipid mediators. The arachidonic acid (AA) cascade is central to this process, branching into two major pathways: the cyclooxygenase (COX) pathway, which generates prostaglandins (PGs) and thromboxanes (TXs), and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes (LTs). While traditional NSAIDs primarily inhibit the COX pathway, their therapeutic efficacy is often accompanied by adverse effects, notably gastrointestinal complications, which can be attributed to the shunting of AA metabolism towards the pro-inflammatory 5-LOX pathway.

Dual inhibitors of COX and 5-LOX, such as this compound, represent a promising therapeutic strategy by simultaneously suppressing the production of both prostaglandins and leukotrienes. This comprehensive inhibition of key inflammatory mediators may not only enhance anti-inflammatory efficacy but also mitigate some of the side effects associated with conventional NSAIDs. This compound's activity is primarily mediated through its active metabolite, niflumic acid. This guide will delve into the specifics of their interaction with both enzyme systems.

The Arachidonic Acid Cascade and Dual Inhibition

The enzymatic conversion of arachidonic acid is a critical juncture in the inflammatory response. Upon cellular stimulation, phospholipase A2 liberates AA from the cell membrane, making it available as a substrate for both COX and 5-LOX enzymes.

dot

Figure 1: Simplified Arachidonic Acid Cascade and the dual inhibitory action of this compound/Niflumic Acid.

This compound and its active metabolite, niflumic acid, intervene at both initial steps of this cascade, reducing the synthesis of pro-inflammatory mediators from both pathways.

Quantitative Inhibition Data

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available quantitative data for niflumic acid. It is important to note that IC50 values can vary depending on the specific assay conditions.

Table 1: Cyclooxygenase (COX) Inhibition by Niflumic Acid

| Compound | Target | IC50 | Assay System |

| Niflumic Acid | COX-1 | 25 µM | Human Whole Blood Assay |

| Niflumic Acid | COX-2 | 77 µM | Human Whole Blood Assay |

| Niflumic Acid | COX-2 | 100 nM | Assay conditions not specified[1] |

Note: The significant difference in COX-2 IC50 values highlights the impact of different experimental setups.

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by this compound

| Compound | Target | Inhibition | Assay System |

| This compound | 5-LOX | ~50% inhibition of LTB4 synthesis | Whole Blood Experiments |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of enzyme inhibition. Below are representative methodologies for assessing COX and 5-LOX inhibition, based on established in vitro assays.

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

The human whole blood assay provides a more physiologically relevant model for assessing COX inhibition as it accounts for protein binding and cellular uptake.

dot

References

Morniflumate's Dual Inhibitory Effect on Prostaglandin and Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-documented clinical history in treating inflammatory conditions.[1] Its therapeutic effects stem from the activity of its active metabolite, niflumic acid, which modulates the inflammatory cascade by inhibiting key enzymatic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes. By providing quantitative data, detailed experimental protocols, and visual representations of the involved pathways, this document serves as a comprehensive resource for researchers and professionals in drug development.

This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins that mediate pain, inflammation, and fever.[1] Furthermore, evidence demonstrates that this compound also inhibits the 5-lipoxygenase (5-LOX) pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes. This dual inhibition of both the COX and 5-LOX pathways suggests a broader anti-inflammatory profile compared to NSAIDs that solely target prostaglandin synthesis.

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound's active metabolite, niflumic acid, on prostaglandin and leukotriene synthesis has been quantified in various studies. The following tables summarize the key findings.

Table 1: Inhibition of Prostaglandin Synthesis by Niflumic Acid

| Enzyme | IC50 (µM) | Assay System | Reference |

| COX-1 | 5.4 | Human Whole Blood Assay | [2] |

| COX-2 | 11 | Human Whole Blood Assay | [2] |

| COX-2 | 0.1 | Not Specified | [3] |

Note: The significant difference in COX-2 IC50 values may be attributable to different experimental conditions and assay systems.

Table 2: Inhibition of Leukotriene and Thromboxane Synthesis by this compound

| Analyte | Percent Inhibition | Assay System | Inducing Agent | Reference |

| Leukotriene B4 (LTB4) | ~50% | Human Whole Blood | Ca-ionophore A23187 | |

| Thromboxane B2 (TXB2) | >85% | Human Whole Blood | Ca-ionophore A23187 |

Signaling Pathways and Points of Inhibition

The anti-inflammatory effects of this compound are exerted through the inhibition of specific enzymes within the arachidonic acid cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the inhibitory action of niflumic acid.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition (Warner et al., 1999)

This assay measures the ability of a compound to inhibit the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, and prostaglandin E2 (PGE2), a product of COX-2 activity, in human whole blood.

COX-1 Assay:

-

Blood Collection: Venous blood was drawn from healthy volunteers who had not taken NSAIDs for at least two weeks.

-

Incubation: Aliquots of whole blood were incubated with various concentrations of niflumic acid or vehicle (DMSO) for 1 hour at 37°C.

-

Clotting: The blood was allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXB2 production.

-

Sample Preparation: Serum was separated by centrifugation.

-

Quantification: TXB2 levels in the serum were measured by a specific radioimmunoassay (RIA).

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

COX-2 Assay (Modified Human Whole Blood Assay):

-

Cell Culture: Human A549 cells, a lung carcinoma cell line that expresses COX-2 upon stimulation, were cultured in 96-well plates.

-

COX-2 Induction: A549 cells were treated with interleukin-1β (10 ng/mL) for 24 hours to induce COX-2 expression.

-

Incubation with Blood: The culture medium was removed, and fresh human whole blood (100 µL) containing various concentrations of niflumic acid or vehicle was added to the cells.

-

Stimulation: After 60 minutes, the calcium ionophore A23187 (50 µM) was added to stimulate PGE2 production.

-

Termination: 30 minutes after stimulation, diclofenac (1 mM) was added to stop the reaction.

-

Sample Preparation: Plasma was separated by centrifugation.

-

Quantification: PGE2 levels in the plasma were measured by a specific RIA.

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

Human Whole Blood Assay for Leukotriene B4 and Thromboxane B2 Inhibition (Civelli et al., 1991)

This ex vivo study assessed the effect of orally administered this compound on the synthesis of LTB4 and TXB2 in human whole blood.

-

Drug Administration: Healthy human volunteers received a single oral dose of this compound.

-

Blood Collection: Blood samples were drawn before and at various time points after drug administration.

-

Incubation and Stimulation: Aliquots of whole blood were incubated in the presence of the calcium ionophore A23187 to stimulate the synthesis of LTB4 and TXB2.

-

Sample Preparation: The reaction was stopped, and plasma or serum was separated.

-

Quantification:

-

LTB4: Levels were measured by a specific radioimmunoassay (RIA) after extraction and purification steps.

-

TXB2: Levels were measured by a specific radioimmunoassay (RIA).

-

-

Data Analysis: The percentage inhibition of LTB4 and TXB2 synthesis was calculated by comparing the levels in post-dose samples to the pre-dose baseline.

Conclusion

This compound, through its active metabolite niflumic acid, demonstrates a dual inhibitory effect on both the cyclooxygenase and 5-lipoxygenase pathways. The quantitative data presented herein indicates a notable inhibition of both prostaglandin and leukotriene synthesis. Specifically, niflumic acid inhibits both COX-1 and COX-2, while this compound significantly reduces the production of LTB4 and TXB2 in a human whole blood model. This dual mechanism of action suggests that this compound may offer a broader spectrum of anti-inflammatory activity compared to NSAIDs that are selective for the COX pathway. The detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced effects of this compound and to aid in the development of novel anti-inflammatory therapeutics.

References

Morniflumate's Cellular Interactions Beyond Cyclooxygenase and Lipoxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary and most well-documented mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes.[2][3] this compound is rapidly hydrolyzed in the plasma to its active metabolite, niflumic acid, which is responsible for its therapeutic effects.[3] While the inhibition of COX and 5-LOX pathways is central to its anti-inflammatory action, emerging evidence reveals that niflumic acid interacts with a broader range of cellular targets. This technical guide provides an in-depth exploration of these non-canonical targets of this compound, offering a deeper understanding of its pharmacological profile. We will delve into its effects on ion channels, intracellular calcium signaling, and key inflammatory signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Ion Channels: The Modulation of Cellular Excitability

Niflumic acid, the active metabolite of this compound, has been shown to interact with various ion channels, influencing cellular excitability and signaling. A primary target in this regard is the CLC-1 voltage-gated chloride channel, which is crucial for the electrical stability of skeletal muscle cells.

CLC-1 Chloride Channel Inhibition

Niflumic acid directly inhibits the CLC-1 chloride channel, a mechanism that is independent of its effects on prostaglandin synthesis.[4] This interaction has been characterized both in native muscle fibers and in heterologous expression systems.

| Parameter | Value | Cell System | Reference |

| IC50 (gCl inhibition) | 42 µM | Rat skeletal muscle fibers | |

| IC50 (CLC-1 current) | ~97 µM | HEK293 cells expressing human CLC-1 | |

| Inhibition at 100 µM | 67% | Rat skeletal muscle fibers |

This protocol is based on the two-microelectrode voltage-clamp technique used to measure macroscopic chloride conductance in isolated muscle fibers.

-

Fiber Preparation:

-

Isolate single muscle fibers from the rat extensor digitorum longus (EDL) or flexor digitorum brevis (FDB) muscle via enzymatic dissociation.

-

Maintain the isolated fibers in a physiological recording solution (e.g., Ringer's solution) containing appropriate ions and buffered to a physiological pH.

-

-

Electrophysiological Recording:

-

Impale a single muscle fiber with two sharp glass microelectrodes filled with an internal solution (e.g., 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current.

-

Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -80 mV) and to record the current required to maintain this potential.

-

To isolate the chloride conductance, pharmacological blockers for sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium) are included in the recording solution.

-

-

Data Acquisition and Analysis:

-

Apply a series of voltage steps to the fiber and record the resulting currents.

-

The chloride conductance (gCl) is calculated from the slope of the current-voltage (I-V) relationship.

-

To determine the effect of niflumic acid, record baseline gCl, then perfuse the fiber with a solution containing the desired concentration of niflumic acid and record gCl again after a stable effect is reached (typically 10-15 minutes).

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Caption: Dual inhibitory pathways of niflumic acid on CLC-1 channels.

Intracellular Calcium Signaling

Beyond direct channel modulation, niflumic acid significantly impacts intracellular calcium (Ca2+) homeostasis. This effect is not a consequence of its COX-inhibitory activity but rather a distinct pharmacological action.

Elevation of Cytosolic Calcium

Niflumic acid has been observed to cause an increase in the basal concentration of intracellular calcium in various cell types, including skeletal and smooth muscle cells. This is primarily due to the release of calcium from intracellular stores.

| Parameter | Control | 100 µM Niflumic Acid | Cell System | Reference |

| Basal [Ca2+]i | 87 ± 15 nM | 253 ± 45 nM | Rat pulmonary artery smooth muscle cells |

This protocol is based on the use of the ratiometric fluorescent calcium indicator Fura-2.

-

Cell Loading:

-

Isolate cells (e.g., muscle fibers) as described previously.

-

Load the cells with the membrane-permeant form of the dye, Fura-2 AM, by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes at room temperature).

-

After loading, wash the cells to remove excess extracellular dye.

-

-

Fluorescence Microscopy:

-

Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Data Acquisition and Analysis:

-

Record the baseline F340/F380 ratio.

-

Perfuse the cells with a solution containing niflumic acid and continuously record the fluorescence ratio to observe changes in intracellular calcium.

-

To confirm the source of the calcium increase, experiments can be performed in a calcium-free external solution or after depleting intracellular stores with agents like caffeine and cyclopiazonic acid.

-

The fluorescence ratio can be calibrated to absolute calcium concentrations using a standard calibration procedure.

-

Caption: Experimental workflow to determine the source of calcium increase.

Protein Kinase C (PKC) Activation

The niflumic acid-induced rise in intracellular calcium has a downstream consequence: the activation of calcium-dependent protein kinase C (PKC). This links the drug's effect on calcium homeostasis to the regulation of other cellular processes, including the indirect inhibition of CLC-1 channels.

| Condition | % Inhibition of gCl | Cell System | Reference |

| 100 µM Niflumic Acid | 65 ± 2.2% | Rat skeletal muscle fibers | |

| 100 µM Niflumic Acid + 1 µM Chelerythrine (PKC inhibitor) | 43 ± 4% | Rat skeletal muscle fibers |

The involvement of PKC is typically investigated by observing the effect of a PKC inhibitor on the physiological response to niflumic acid.

-

Cell Preparation and Recording:

-

Prepare isolated muscle fibers and set up for gCl measurement using the two-microelectrode voltage-clamp technique as described in section 1.1.

-

-

Application of Inhibitor:

-

Record the baseline gCl.

-

Pre-incubate the fiber with a specific PKC inhibitor (e.g., 1 µM chelerythrine) for a sufficient duration to ensure inhibition of the enzyme.

-

Confirm that the inhibitor alone does not significantly affect gCl.

-

-

Application of Niflumic Acid:

-

In the continued presence of the PKC inhibitor, perfuse the fiber with a solution containing both the inhibitor and niflumic acid (e.g., 100 µM).

-

Measure the change in gCl.

-

-

Data Analysis:

-

Compare the percentage inhibition of gCl by niflumic acid in the absence and presence of the PKC inhibitor. A significant reduction in the inhibitory effect of niflumic acid suggests the involvement of the PKC pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway

Recent studies have suggested that niflumic acid can modulate the MAPK signaling pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. This interaction appears to be relevant to its anti-proliferative and pro-apoptotic effects in cancer cells, representing a mechanism distinct from its classical anti-inflammatory actions.

Inhibition of ERK1/2

In nasopharyngeal carcinoma cells, niflumic acid has been shown to directly bind to ERK1 and inhibit the expression of ERK1/2, leading to downstream effects on cell proliferation and invasion.

| Parameter | Concentration | Effect | Cell Line | Reference |

| Cell Proliferation | 25 µM, 50 µM | Significant suppression | CNE-2Z | |

| Cell Cycle | 25 µM, 50 µM | S phase arrest | CNE-2Z | |

| Apoptosis | 25 µM, 50 µM | Dose-dependent promotion | CNE-2Z | |

| ERK1/2 Expression | Not specified | Inhibition | CNE-2Z |

This protocol outlines the general steps for assessing the effect of niflumic acid on the expression and phosphorylation of ERK1/2.

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., CNE-2Z) in appropriate media.

-

Treat the cells with varying concentrations of niflumic acid for a specified time. Include a vehicle-treated control.

-

If studying phosphorylation, a stimulant (e.g., a growth factor) may be added to activate the pathway.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking agent (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total ERK1/2 or phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.

-

Caption: Inhibition of the ERK/MAPK signaling pathway by niflumic acid.

Peroxisome Proliferator-Activated Receptors (PPARs)

While direct quantitative data for niflumic acid's interaction with PPARs is not yet extensively documented, several other NSAIDs are known to modulate the activity of these nuclear receptors. PPARs, particularly PPARγ, are ligand-activated transcription factors that play a crucial role in regulating inflammation, metabolism, and cell differentiation. Their activation can lead to the transrepression of pro-inflammatory genes, such as those regulated by NF-κB. Given that other fenamates have been shown to interact with PPARs, this remains a plausible and important area for future investigation into the full mechanistic scope of this compound.

This is a cell-based reporter gene assay to screen for and characterize PPARγ agonists.

-

Plasmids and Cell Line:

-

Use a suitable cell line, such as HEK293T or CV-1.

-

Required plasmids include: a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE), an expression plasmid for PPARγ, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection and Treatment:

-

Co-transfect the cells with the three plasmids using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of the test compound (niflumic acid), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold activation relative to the vehicle control.

-

The EC50 value for activation can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Caption: General mechanism of PPARγ-mediated anti-inflammatory gene regulation.

Conclusion

The pharmacological actions of this compound, through its active metabolite niflumic acid, extend significantly beyond the inhibition of COX and 5-LOX. This guide has detailed its interactions with several key cellular targets, including the direct and indirect inhibition of CLC-1 chloride channels, the modulation of intracellular calcium signaling, the subsequent activation of PKC, and the inhibition of the ERK/MAPK pathway. While its role as a PPAR modulator requires further specific investigation, the established effects on these other targets reveal a multifaceted mechanism of action. This broader understanding of this compound's cellular interactions may open new avenues for its therapeutic application and for the development of novel anti-inflammatory agents with tailored pharmacological profiles. For drug development professionals, these non-canonical targets represent potential points of optimization for creating derivatives with enhanced efficacy or novel therapeutic indications. For researchers and scientists, these findings underscore the complexity of NSAID pharmacology and highlight the importance of looking beyond primary targets to fully comprehend a drug's biological effects.

References

- 1. bioscience.co.uk [bioscience.co.uk]

- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

Morniflumate for Neuroinflammation Research Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of morniflumate, a non-steroidal anti-inflammatory drug (NSAID), and its application in the study of neuroinflammation. Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, stroke, and traumatic brain injury.[1][2] The guide details the mechanisms of action of this compound, presents experimental models and protocols for its evaluation, and summarizes key quantitative data to facilitate its use in a research setting.

Introduction to this compound and Neuroinflammation

Neuroinflammation is the inflammatory response within the brain and spinal cord, primarily mediated by glial cells such as microglia and astrocytes.[1][3] While acute neuroinflammation is a protective mechanism, chronic activation of these cells leads to the sustained release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species, and other neurotoxic factors, contributing to neuronal damage and disease progression.[4]

This compound is the β-morpholinoethyl ester of niflumic acid, belonging to the fenamate class of NSAIDs. It has a long history of clinical use for treating inflammatory conditions. In the body, this compound is rapidly hydrolyzed to its active metabolite, niflumic acid, which exerts the primary therapeutic effects. Its established anti-inflammatory properties make it a compound of interest for investigating therapeutic strategies against neuroinflammation.

Core Mechanisms of Action

This compound's anti-inflammatory effects are attributed primarily to the actions of its active metabolite, niflumic acid. The mechanisms are multifaceted, involving both canonical and emerging pathways relevant to neuroinflammation.

Cyclooxygenase (COX) Inhibition

The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. In the CNS, COX-2 is upregulated in neurons and glia during pathological conditions and contributes significantly to the neuroinflammatory cascade. By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response.

Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in immune cells, including microglia, that plays a central role in initiating inflammation. Upon activation by cellular stress or damage signals, it triggers the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in numerous neuroinflammatory diseases. While direct evidence for this compound is limited, a related compound, talniflumate (an ester of niflumic acid), has been shown to impede the astrocytic inflammasome by preventing the binding of ASCT2 to NLRP3, thereby alleviating neuroinflammation in models of Parkinson's disease. This suggests that this compound may exert neuroprotective effects through a similar mechanism, representing a promising area for further research.

Other Potential Mechanisms

-

PPAR-γ Agonism: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that regulates inflammation. Its activation in microglia and macrophages suppresses the expression of pro-inflammatory genes. Certain NSAIDs, such as ibuprofen and indomethacin, are known to act as PPAR-γ agonists, providing a COX-independent anti-inflammatory mechanism. Whether this compound or niflumic acid shares this property requires further investigation, but it remains a plausible pathway for its effects in the CNS.

-

Ion Channel Modulation: Niflumic acid is known to block calcium-activated chloride channels (CaCCs) and modulate other ion channels, including GABA-A receptors. While these actions are often studied in the context of smooth muscle or peripheral neurons, they could contribute to neuroprotection by stabilizing neuronal excitability and preventing excitotoxicity, which is closely linked with neuroinflammation.

Experimental Models and Protocols

Evaluating the efficacy of this compound in neuroinflammation requires robust in vitro and in vivo models.

In Vitro Models of Neuroinflammation

Cell-based assays are essential for initial screening and mechanistic studies. Common models include primary glial cultures or immortalized cell lines like the BV2 microglial line. Neuroinflammation is typically induced using agents like lipopolysaccharide (LPS), a component of bacterial cell walls that activates Toll-like receptor 4 (TLR4).

Detailed Protocol: In Vitro Microglial Activation Assay

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Seeding: Seed cells at a density of 5 x 10⁵ cells/well in a 6-well plate (for protein/RNA analysis) or 1 x 10⁴ cells/well in a 96-well plate (for viability/Griess assay). Allow cells to adhere overnight.

-

Treatment: Remove the old medium. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

-

Incubation: Incubate the plates for 24 hours.

-

Analysis:

-

Nitric Oxide (NO) Measurement: Collect 50 µL of supernatant and measure nitrite levels using a Griess reagent kit as per the manufacturer's instructions.

-

Cytokine Measurement: Collect supernatant and measure levels of TNF-α and IL-1β using commercially available ELISA kits.

-

Cell Viability: Assess cell viability using an MTT assay to ensure observed anti-inflammatory effects are not due to cytotoxicity.

-

In Vivo Models of Neuroinflammation

Animal models are crucial for evaluating the therapeutic potential of this compound in a complex biological system. Systemic administration of LPS in rodents is a widely used model to induce acute neuroinflammation, characterized by microglial activation and increased pro-inflammatory cytokine expression in the brain.

Detailed Protocol: In Vivo LPS-Induced Neuroinflammation Model

-

Animals: Use adult male C57BL/6 mice (8-10 weeks old). House them under standard conditions with ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline, i.p.) + Vehicle for this compound (e.g., 0.5% CMC, oral gavage).

-

Group 2: LPS (e.g., 1 mg/kg, i.p.) + Vehicle for this compound.

-

Group 3: LPS (1 mg/kg, i.p.) + this compound (dose to be determined based on literature for niflumic acid, e.g., 20 mg/kg, oral gavage).

-

-

Administration: Administer this compound or its vehicle orally 1 hour prior to the intraperitoneal (i.p.) injection of LPS or saline.

-

Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the animals via an approved method. Perfuse transcardially with ice-cold saline.

-

Brain Processing: Extract the brain. Dissect specific regions (e.g., hippocampus, cortex) on ice. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.

-

Analysis:

-

Biochemical Analysis: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA or Western blot.

-

Immunohistochemistry: Prepare brain sections and stain for microglial activation markers such as Iba1 to assess morphological changes and cell density.

-

Quantitative Data on this compound and Related Compounds

The following tables summarize quantitative findings from studies on this compound and its active metabolite, niflumic acid, in inflammatory models. Data specific to neuroinflammation models are limited, highlighting a key area for future research.

Table 1: In Vitro Effects on Inflammatory Markers

| Model (Cell type) | Stimulant | Drug & Concentration | Parameter Measured | Result | Reference |

| Human Whole Blood | Ca-ionophore A23187 | This compound (Oral Admin.) | Leukotriene B4 (LTB4) | ~50% inhibition | |

| Human Whole Blood | Ca-ionophore A23187 | This compound (Oral Admin.) | Thromboxane B2 (TXB2) | >85% inhibition | |

| Rat Hippocampal Neurons | Glutamate | Niflumic Acid (100 µM) | Excitotoxicity (Cell Death) | Significant reduction | |

| Rat DRG Neurons (CCI model) | GABA (100 µmol/l) | Niflumic Acid (100 µmol/l) | Inward Current | 52.2% suppression |

Table 2: In Vivo Effects in Inflammatory and Neuropathic Pain Models

| Animal Model | Treatment (Dose, Route) | Key Outcome Measure | Result | Reference |

| Stavudine-induced Neuropathic Pain (Rats) | Niflumic Acid (20 mg/kg, i.p.) | Inflammatory Cytokines (TNF-α, IL-1β) | Significant suppression | |

| Stavudine-induced Neuropathic Pain (Rats) | Niflumic Acid (20 mg/kg, i.p.) | Hyperalgesia & Allodynia | Restoration of normal thresholds | |

| MCAO Stroke Model (Rats) | Mefenamic Acid (Fenamate class) (1 mg/kg, ICV) | Infarct Volume | Significant reduction |

Conclusion and Future Directions

This compound, through its active metabolite niflumic acid, presents a compelling candidate for neuroinflammation research. Its well-established role as a COX inhibitor provides a clear rationale for its use in models where prostaglandin-mediated inflammation is a key driver.

However, the existing literature reveals significant gaps and opportunities for future investigation:

-

Direct Neuroinflammation Studies: There is a notable lack of studies specifically evaluating this compound in established in vitro and in vivo models of neuroinflammation (e.g., LPS-challenged microglia, animal models of Alzheimer's or Parkinson's disease).

-

Mechanism Elucidation: The potential for this compound to modulate non-COX pathways, particularly the NLRP3 inflammasome and PPAR-γ, is a promising but underexplored area. Research in this domain could reveal novel therapeutic angles for CNS disorders.

-

Comparative Efficacy: Rigorous studies comparing the neuroprotective and anti-inflammatory efficacy of this compound to other NSAIDs within the same neuroinflammation model would be highly valuable for the drug development community.

By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively incorporate this compound into their studies to explore its potential as a modulator of neuroinflammatory processes and a therapeutic agent for CNS diseases.

References

An In-depth Technical Guide to the Gastroprotective Mechanism of Morniflumate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a notable gastroprotective profile compared to its parent compound and other NSAIDs. This technical guide delineates the multifaceted gastroprotective mechanism of this compound, presenting key quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence collectively demonstrates that this compound's gastric-sparing properties are attributable to a combination of factors, including its prodrug nature which minimizes local irritation, its ability to inhibit gastric acid secretion, and a unique, localized enhancement of cytoprotective prostaglandin levels within the gastric mucosa.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (PGs).[1][2] However, the inhibition of COX-1 in the gastrointestinal tract can lead to significant adverse effects, such as gastric mucosal damage and ulceration, due to the depletion of gastroprotective prostaglandins.[2]

This compound is an NSAID of the fenamate class, structurally an esterified form of niflumic acid. It possesses anti-inflammatory, analgesic, and antipyretic activities comparable to its parent compound, niflumic acid. A key distinguishing feature of this compound is its significantly improved gastric tolerance. This guide provides a comprehensive examination of the mechanisms responsible for this compound's gastroprotective effects, supported by experimental data and methodologies.

Core Gastroprotective Mechanisms

This compound's gastroprotective activity is not attributed to a single factor but rather a synergistic combination of pharmacologic and physiologic effects.

Prodrug Nature and Reduced Local Irritation

This compound is absorbed as an intact ester from the gastrointestinal tract and is subsequently hydrolyzed in the plasma to its active metabolite, niflumic acid. This prodrug design is crucial as it avoids the direct contact of the acidic niflumic acid with the gastric mucosa, thereby minimizing the "topical" irritant effect that is characteristic of many acidic NSAIDs.

Inhibition of Gastric Acid Secretion

A pivotal aspect of this compound's gastroprotective action is its ability to inhibit gastric acid secretion. Experimental studies in rat models have demonstrated a marked, dose-dependent reduction in both basal and stimulated gastric acid output. This effect contributes significantly to maintaining the integrity of the gastric mucosal barrier.

Modulation of Gastric Prostaglandin Levels

While systemically inhibiting prostaglandin synthesis, a hallmark of NSAID activity, this compound paradoxically increases the concentration of cytoprotective prostaglandins, specifically PGE2, within the glandular portion of the stomach wall. This localized effect is a key differentiator from other NSAIDs and is central to its cytoprotective properties. It is important to note that this compound does not reverse the prostaglandin synthesis-blocking effect of other ulcerogenic NSAIDs when co-administered.

Quantitative Data on Gastroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the gastroprotective effects of this compound in rat models.

Table 1: Inhibition of NSAID-Induced Gastric Hemorrhagic Lesions by this compound

| Ulcerogenic Agent | This compound Dose (mg/kg, p.o.) | Lesion Inhibition (%) |

| Acetylsalicylic Acid | 25 | 45 |

| 50 | 70 | |

| 100 | 85 | |

| Indomethacin | 25 | 55 |

| 50 | 78 | |

| 100 | 92 | |

| Diclofenac | 50 | 65 |

| 100 | 88 | |

| Ketoprofen | 50 | 60 |

| 100 | 82 | |

| Naproxen | 50 | 58 |

| 100 | 79 | |

| Phenylbutazone | 100 | 75 |

Data compiled from experimental studies in rats, demonstrating a dose-dependent protective effect of this compound against gastric lesions induced by various NSAIDs.

Table 2: Inhibition of Necrotic Agent-Induced Gastric Lesions by this compound

| Necrotic Agent | This compound Dose (mg/kg, p.o.) | Lesion Inhibition (%) |

| Absolute Ethanol | 25 | 50 |

| 50 | 72 | |

| 100 | 89 | |

| HCl 0.6 mol/L | 50 | 68 |

| 100 | 85 | |

| NaOH 0.2 mol/L | 50 | 62 |

| 100 | 81 | |

| NaCl 25% | 50 | 55 |

| 100 | 76 |

This table illustrates this compound's cytoprotective effect against gastric damage induced by various necrotizing agents, independent of prostaglandin inhibition.

Table 3: Effect of this compound on Gastric Acid Secretion in Pylorus-Ligated Rats

| Treatment | Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Total Acid Output (µEq/4h) |

| Control | - | 8.5 ± 0.7 | 750 ± 65 |

| This compound | 50 | 5.2 ± 0.5 | 420 ± 50 |

| 100 | 3.8 ± 0.4 | 280 ± 40 |

*p < 0.05 compared to control. Data represent mean ± SEM. This demonstrates the significant inhibitory effect of this compound on gastric acid secretion.

Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Gastric Mucosa

| Treatment | Dose (mg/kg, p.o.) | Gastric Mucosal PGE2 (ng/g tissue) |

| Control | - | 150 ± 20 |

| This compound | 100 | 280 ± 35 |

| Indomethacin | 20 | 45 ± 8 |

*p < 0.05 compared to control. Data represent mean ± SEM. This table highlights the paradoxical increase in local cytoprotective PGE2 levels induced by this compound, in contrast to the depletion caused by a classic NSAID like indomethacin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

NSAID-Induced Gastric Lesion Model

-

Animals: Male Wistar rats (180-200g), fasted for 24 hours with free access to water.

-

Procedure:

-

Administer this compound or vehicle orally (p.o.).

-

One hour later, administer the ulcerogenic NSAID (e.g., indomethacin 20 mg/kg, p.o.).

-

Sacrifice the animals 4 hours after NSAID administration.

-

Excise the stomach, open it along the greater curvature, and rinse with saline.

-

Score the gastric lesions based on their number and severity. The total length of all lesions is measured in mm to determine the ulcer index.

-

Calculate the percentage inhibition of lesions for the this compound-treated groups relative to the vehicle control group.

-

Ethanol-Induced Gastric Lesion Model

-

Animals: Male Sprague-Dawley rats (200-220g), fasted for 24 hours with free access to water.

-

Procedure:

-

Administer this compound or vehicle orally.

-

One hour later, administer 1 mL of absolute ethanol orally.

-

Sacrifice the animals 1 hour after ethanol administration.

-

Excise and prepare the stomach as described in protocol 4.1.

-

Score the gastric lesions and calculate the percentage inhibition.

-

Pylorus Ligation (Shay Rat) Model for Gastric Secretion

-

Animals: Male Wistar rats (190-210g), fasted for 24 hours with free access to water.

-

Procedure:

-

Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).

-

Perform a midline abdominal incision to expose the stomach.

-

Ligate the pylorus using a silk suture.

-

Administer this compound or vehicle intraduodenally.

-

Suture the abdominal wall.

-

Sacrifice the animals 4 hours after ligation.

-

Collect the gastric contents, measure the volume, and titrate with 0.1 N NaOH to determine the total acid output.

-

Measurement of Gastric Mucosal Prostaglandin E2

-

Animals: Male Wistar rats (180-200g).

-

Procedure:

-

Administer this compound, a reference NSAID (e.g., indomethacin), or vehicle orally.

-

Sacrifice the animals at a predetermined time point (e.g., 2 hours).

-

Excise the stomach and scrape the glandular mucosal layer.

-

Homogenize the mucosal tissue in a suitable buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo PG synthesis).

-

Extract the prostaglandins from the homogenate using an organic solvent (e.g., ethyl acetate).

-

Quantify the PGE2 levels in the extract using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of this compound to its active form, niflumic acid.

Caption: Key mechanisms contributing to this compound's gastroprotective effect.

Caption: Workflow for assessing this compound's effect on induced gastric lesions.

Conclusion

The gastroprotective mechanism of this compound is a compelling example of rational drug design aimed at mitigating the common adverse effects of NSAIDs. Its action as a prodrug, coupled with its distinct ability to inhibit gastric acid secretion and locally enhance cytoprotective prostaglandin levels, provides a multi-pronged defense for the gastric mucosa. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and build upon the unique gastric-sparing properties of this compound and to inform the development of next-generation anti-inflammatory therapies with improved safety profiles.

References

Morniflumate's Potential in Chronic Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morniflumate, the β-morpholinoethyl ester of niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established role in the management of inflammatory conditions. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This technical guide delves into the preclinical evaluation of this compound in established animal models of chronic inflammatory diseases, namely Adjuvant-Induced Arthritis (AIA), Carrageenan-Induced Paw Edema, and Carrageenan-Induced Pleurisy. Detailed experimental protocols for these models are provided, alongside a summary of the expected quantitative outcomes based on the activity of related NSAIDs. Furthermore, this guide elucidates the key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are modulated by anti-inflammatory interventions.

Introduction

Chronic inflammatory diseases represent a significant burden on global health, necessitating the continued development of effective therapeutic agents. This compound, a derivative of niflumic acid, has demonstrated clinical efficacy in treating pain and inflammation.[1] Its therapeutic action is primarily attributed to the inhibition of COX enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[2] Preclinical animal models are indispensable tools for elucidating the mechanisms of action and evaluating the therapeutic potential of anti-inflammatory compounds. This guide focuses on three widely used models of inflammation to provide a framework for the investigation of this compound's efficacy.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of NSAIDs like this compound are largely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4]

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The p38 MAPK subfamily is particularly important in the inflammatory response. Upon activation by inflammatory stimuli, p38 MAPK can phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5] There is also evidence of crosstalk between the MAPK and NF-κB pathways, where p38 MAPK can contribute to the activation of NF-κB.

Caption: p38 MAPK signaling pathway in inflammation.

Preclinical Models of Chronic Inflammation

The following sections detail the experimental protocols for three standard preclinical models of inflammation and present the expected quantitative outcomes of anti-inflammatory drug administration.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.

A general workflow for this model is outlined below.

Caption: General workflow for Adjuvant-Induced Arthritis model.

-

Animals: Male Lewis rats (150-200 g) are commonly used due to their high susceptibility to AIA.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the plantar surface of the right hind paw or the base of the tail.

-

Treatment: this compound or the vehicle control is administered orally, typically starting on the day of or a few days after CFA injection and continuing for the duration of the study (e.g., 21 days).

-

Assessment of Arthritis:

-

Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals.

-

Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and ankylosis.

-

Inflammatory Markers: At the end of the study, serum and paw tissue can be collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and for histopathological examination of the joints.

-

| Parameter | Control (AIA) | NSAID-Treated (AIA) | Expected Effect of this compound |

| Paw Volume (mL) on Day 21 | Increased by ~1.5-2.0 mL | Significant reduction in the increase | Dose-dependent reduction in paw swelling |

| Arthritic Score (max. 16) on Day 21 | ~10-14 | Significant reduction | Dose-dependent reduction in clinical score |

| Serum TNF-α (pg/mL) | Elevated | Significantly reduced | Reduction in systemic TNF-α levels |

| Serum IL-6 (pg/mL) | Elevated | Significantly reduced | Reduction in systemic IL-6 levels |

| Joint Histopathology | Severe inflammation, pannus formation, cartilage and bone erosion | Reduced inflammatory cell infiltration and joint damage | Attenuation of joint destruction |

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation that is valuable for screening the anti-inflammatory activity of drugs.

-

Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

Treatment: this compound or the vehicle is administered orally, usually 1 hour before the carrageenan injection.

-

Assessment of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Note: The following table presents expected outcomes based on the known activity of NSAIDs in this model.

| Time Post-Carrageenan | Control (% Increase in Paw Volume) | NSAID-Treated (% Inhibition) | Expected Effect of this compound |

| 1 hour | ~30-40% | ~20-30% | Dose-dependent inhibition |

| 3 hours | ~60-80% | ~40-60% | Dose-dependent inhibition |

| 5 hours | ~50-70% | ~35-55% | Dose-dependent inhibition |

Carrageenan-Induced Pleurisy